molecular formula C9H11NO2 B032410 Ethyl 4-pyridylacetate CAS No. 54401-85-3

Ethyl 4-pyridylacetate

Cat. No. B032410
CAS RN: 54401-85-3
M. Wt: 165.19 g/mol
InChI Key: QVLJLWHOILVHJJ-UHFFFAOYSA-N
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Description

Ethyl 4-pyridylacetate is an ethyl ester of 4-pyridyl acetic acid . It participates as a reagent in the synthesis of triarylethane phosphodiesterase 4 inhibitors .


Synthesis Analysis

Ethyl 4-pyridylacetate’s hydrochloride salt was used to prepare the starting material required for the synthesis of 2,2-dideutero-1-azabicyclo (2,2,2)-octane . It also participates as a reagent in the synthesis of triarylethane phosphodiesterase 4 inhibitors .


Molecular Structure Analysis

Ethyl 4-pyridylacetate is an ethyl ester of 4-pyridyl acetic acid . More detailed molecular structure analysis may require advanced computational chemistry tools and is beyond the scope of this response.


Chemical Reactions Analysis

Ethyl 4-pyridylacetate participates as a reagent in the synthesis of triarylethane phosphodiesterase 4 inhibitors . More detailed chemical reactions analysis may require advanced computational chemistry tools and is beyond the scope of this response.


Physical And Chemical Properties Analysis

Ethyl 4-pyridylacetate is a pyridine-based compound used for the grafting onto the self-adhesive gold substrates . It may be used for the following: As a starting material in the synthesis of 4-piperidylethanol .

Scientific Research Applications

Synthesis of 4-Piperidylethanol

Ethyl 4-pyridylacetate can be used as a starting material in the synthesis of 4-piperidylethanol . This compound is a key intermediate in the production of various pharmaceuticals and agrochemicals.

Synthesis of 4- (Pyridyl) Isosteres of Meperidine

Ethyl 4-pyridylacetate can also be used as a reactant in the synthesis of 4- (pyridyl) isosteres of meperidine . Meperidine is a synthetic opioid used as an analgesic. The synthesis of its isosteres can lead to the development of new analgesic drugs with potentially improved properties.

Synthesis of Ethyl-4-Piperidylacetate

This compound can be used as a starting material in the synthesis of ethyl-4-piperidylacetate . This is a key intermediate in the production of various pharmaceuticals.

Grafting onto Self-Adhesive Gold Substrates

Ethyl 4-pyridylacetate is a pyridine-based compound used for grafting onto self-adhesive gold substrates . This application is particularly relevant in the field of materials science, where it can be used to modify the surface properties of gold for various applications.

Synthesis of Triarylethane Phosphodiesterase 4 Inhibitors

It participates as a reagent in the synthesis of triarylethane phosphodiesterase 4 inhibitors . These inhibitors have potential therapeutic applications in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Synthesis of Pyridylthioacetmorpholides and Pyridylacetic Acids

Ethyl 4-pyridylacetate is used in the synthesis of pyridylthioacetmorpholides and pyridylacetic acids . These compounds have potential applications in medicinal chemistry.

Safety And Hazards

Ethyl 4-pyridylacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-pyridin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLJLWHOILVHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202797
Record name Ethyl pyridine-4-acetate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-pyridylacetate

CAS RN

54401-85-3
Record name Ethyl 4-pyridineacetate
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Record name Ethyl pyridine-4-acetate
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Record name Ethyl pyridine-4-acetate
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Record name Ethyl pyridine-4-acetate
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Record name Ethyl 4-pyridylacetate
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Synthesis routes and methods I

Procedure details

A solution of 4-pyridylacetic acid in 500 ml of anhydrous ethanol containing 75 ml of concentrated sulfuric acid is refluxed 18 hours. The solution is cooled to 0° an neutralized by addition of sodium hydroxide solution and saturated aqueous sodium carbonate. Extraction with ethyl acetate yields on concentration in vacuo ethyl 4-pyridylacetate.
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Synthesis routes and methods II

Procedure details

Thionyl chloride (1.70 ml, 23.0 mmol) was added to a solution of pyridin-4-yl-acetic acid hydrochloride (2.00 g, 11.5 mmol) in EtOH (30 ml) at 0° C. The reaction mixture was heated to reflux for 18 h, then the temperature of the reaction mixture was brought down to room temperature and the volatiles were evaporated in vacuo. The crude reaction mixture was basified with aqueous sodium bicarbonate solution, extracted with ethyl acetate (2×50 ml), washed with water, brine and dried over anhydrous sodium sulfate. After filtration the organic solvent was evaporated and dried to afford 1.50 g (86.2%) of ethyl 2-(pyridin-4-yl)acetate as pale yellow liquid. This was taken as such for the next step.
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